2-(2-Hydroxycyclohexyl)sulfanylacetic acid
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Overview
Description
2-(2-Hydroxycyclohexyl)sulfanylacetic acid is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclohexyl)sulfanylacetic acid typically involves the reaction of 2-mercaptoacetic acid with cyclohexanone. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: 2-mercaptoacetic acid and cyclohexanone.
Catalyst: A suitable acid catalyst such as hydrochloric acid or sulfuric acid.
Conditions: The reaction is typically carried out at a temperature of around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same reactants and catalysts but is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxycyclohexyl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxocyclohexyl)sulfanylacetic acid.
Reduction: Formation of 2-(2-hydroxycyclohexyl)thiolacetic acid.
Substitution: Formation of 2-(2-chlorocyclohexyl)sulfanylacetic acid or 2-(2-aminocyclohexyl)sulfanylacetic acid.
Scientific Research Applications
2-(2-Hydroxycyclohexyl)sulfanylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclohexyl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxycyclohexyl)acetic acid: Lacks the sulfanyl group, making it less reactive in thiol-related reactions.
2-(2-Mercaptocyclohexyl)acetic acid: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclohexylacetic acid: Lacks both the hydroxyl and sulfanyl groups, making it less versatile in chemical reactions.
Uniqueness
2-(2-Hydroxycyclohexyl)sulfanylacetic acid is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-hydroxycyclohexyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRHGBJDWSWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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